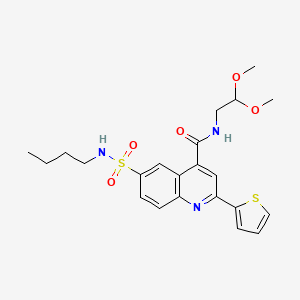
6-(butylsulfamoyl)-N-(2,2-dimethoxyethyl)-2-thiophen-2-yl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(butylsulfamoyl)-N-(2,2-dimethoxyethyl)-2-thiophen-2-yl-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Properties
- Photocyclization and Derivative Formation : Compounds similar to 6-(butylsulfamoyl)-N-(2,2-dimethoxyethyl)-2-thiophen-2-yl-4-quinolinecarboxamide have been synthesized through processes like photocyclization of certain carboxamides, followed by chlorination and dechlorination, resulting in compounds like dimethoxy[1]benzothieno[2,3-c]quinolines (Stuart et al., 1987).
- Condensation Reactions and Electrophilic Substitution : Similar compounds have been created through condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of N-(quinolin-5-yl)thiophene-2-carboxamide. This was further processed through electrophilic substitution reactions to form various derivatives (Aleksandrov et al., 2020).
Potential Pharmacological Applications
- Antinociceptive Activity : Compounds structurally related to the specified chemical have shown potential antinociceptive activities. For example, synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were studied for their antinociceptive properties (Shipilovskikh et al., 2020).
- Cytotoxic Activity : Related quinolinecarboxamide derivatives have been synthesized and tested for cytotoxic activity against various cancer cell lines, showing potent cytotoxic effects in some cases, indicating potential applications in cancer therapy (Deady et al., 2003).
Applications in Heterocyclic Chemistry
- Synthesis of Complex Heterocycles : Research has been conducted on synthesizing complex heterocyclic compounds like thieno[3',2':4,5]thieno[2,3-c]quinolones and their derivatives, which have exhibited cytostatic activities against various cancer cell lines, suggesting their importance in the development of new anticancer drugs (DoganKoruznjak et al., 2002).
Miscellaneous Applications
- Synthesis of Disperse Dyes : Related compounds have been utilized in the synthesis of disperse dyes for polyester fibers, showing not only coloration properties but also biological activities like antioxidant and antimicrobial effects, suggesting a multifunctional application in textile and bioactive materials (Khalifa et al., 2015).
- Design of Anticancer Agents : Functionalized amino acid derivatives structurally similar to the specified chemical have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential in designing new anticancer agents (Kumar et al., 2009).
properties
Product Name |
6-(butylsulfamoyl)-N-(2,2-dimethoxyethyl)-2-thiophen-2-yl-4-quinolinecarboxamide |
|---|---|
Molecular Formula |
C22H27N3O5S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
6-(butylsulfamoyl)-N-(2,2-dimethoxyethyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-5-10-24-32(27,28)15-8-9-18-16(12-15)17(22(26)23-14-21(29-2)30-3)13-19(25-18)20-7-6-11-31-20/h6-9,11-13,21,24H,4-5,10,14H2,1-3H3,(H,23,26) |
InChI Key |
YLXOIVVLOFESKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(OC)OC)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



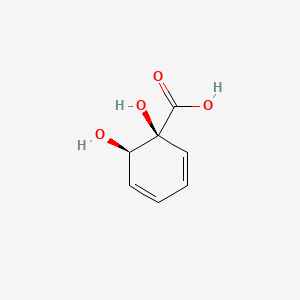

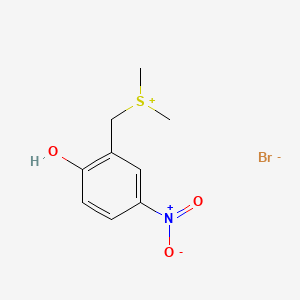
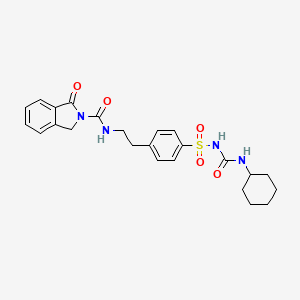
![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)
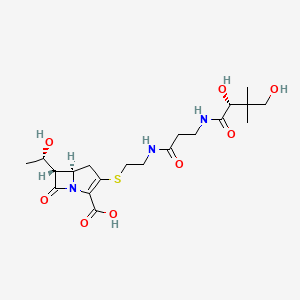

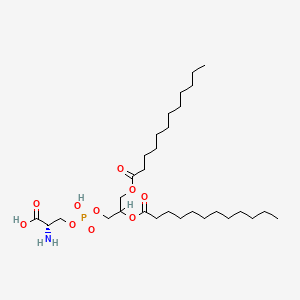
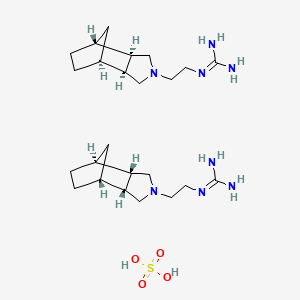

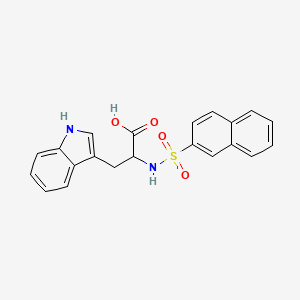
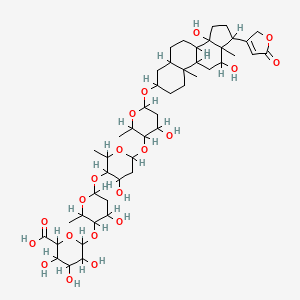

![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)